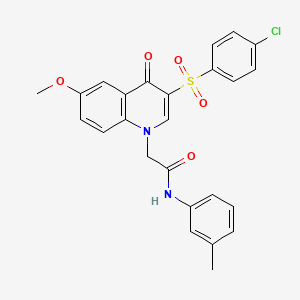

N-(2,5-二甲氧基苯基)-4-(2,6-二甲氧基嘧啶-4-基)哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

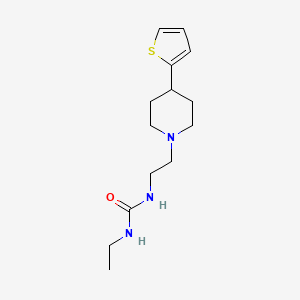

The compound "N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine as a core structural motif. Piperazine derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents. The papers provided do not directly discuss this specific compound but offer insights into the synthesis and properties of related piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and subsequent reactions to introduce arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific dimethoxyphenyl and dimethoxypyrimidinyl substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a diverse array of compounds. The electronic and steric properties of the substituents can significantly influence the molecular conformation and, consequently, the biological activity of these molecules. For example, the presence of a sulfonyl group on the N4 position of a piperazine derivative was found to be critical for high enantioselectivity in catalytic applications . This suggests that the substituents on the piperazine ring of the compound would also play a crucial role in determining its chemical and biological properties.

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The Lewis basicity of piperazine derivatives, for instance, allows them to act as catalysts in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities . The reactivity of the piperazine ring can be further modified by the introduction of different functional groups, which can alter the nucleophilicity and electrophilicity of the molecule. The specific reactions that "N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide" would undergo can be inferred from the reactivity patterns of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structures. The introduction of electron-donating or electron-withdrawing groups, such as methoxy groups, can affect properties like solubility, melting point, and chemical stability. The presence of multiple methoxy groups in the compound of interest suggests potential solubility in organic solvents and possible stability under various conditions. The antimicrobial activity of some piperazine derivatives has been evaluated, indicating that these compounds can have significant biological effects . The specific physical and chemical properties of "N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide" would need to be determined experimentally, but its structure suggests it may possess similar characteristics to those described in the literature.

科学研究应用

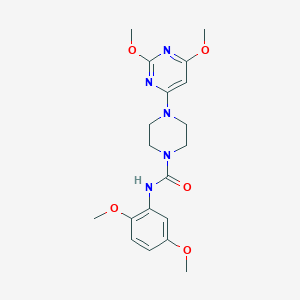

癌症研究

Lee et al. (2013) 进行的一项研究探讨了一种结构类似于N-(2,5-二甲氧基苯基)-4-(2,6-二甲氧基嘧啶-4-基)哌嗪-1-羧酰胺的化合物。他们发现该化合物通过下调Bcl-2蛋白水平并导致G2/M细胞周期阻滞来诱导癌细胞凋亡。当与其他抗癌药物结合时,该化合物表现出生长抑制的协同效应,并在耐药癌细胞中显示出强效的抗生长活性。

镇痛和抗炎药物

Abu‐Hashem、Al-Hussain和Zaki(2020年)合成了与N-(2,5-二甲氧基苯基)-4-(2,6-二甲氧基嘧啶-4-基)哌嗪-1-羧酰胺相关的新化合物,并评估了它们作为镇痛和抗炎药物的功效。这些化合物在COX-2选择性上表现出高抑制活性,指数为99-90,并展示了显著的镇痛和抗炎活性 Abu‐Hashem等人(2020年)。

抗抑郁和智力增强药物

Thomas、Nanda、Kothapalli和Hamane(2016年)对与N-(2,5-二甲氧基苯基)-4-(2,6-二甲氧基嘧啶-4-基)哌嗪-1-羧酰胺结构相关的化合物进行了研究。他们发现其中一些化合物,特别是那些在芳香环上具有2,5-二甲氧基取代基的化合物,表现出高抗抑郁活性。此外,在评估智力增强活性的测试中,某些衍生物表现出显著的有效性 Thomas et al. (2016)。

抗微生物活性

在Babu、Srinivasulu和Kotakadi(2015年)进行的一项研究中,合成了N-(2,5-二甲氧基苯基)-4-(2,6-二甲氧基嘧啶-4-基)哌嗪-1-羧酰胺的衍生物,并评估了它们的抗微生物活性。其中一些化合物显示出对各种细菌和真菌的显著抑制作用,表明它们具有作为抗微生物剂的潜力 Babu et al. (2015)。

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-26-13-5-6-15(27-2)14(11-13)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPFAEWEULAZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)